molecular formula C13H18N2O3 B8377302 3-(3-Benzylureido)-2,2-dimethylpropanoic acid

3-(3-Benzylureido)-2,2-dimethylpropanoic acid

Cat. No. B8377302
M. Wt: 250.29 g/mol
InChI Key: NFDOGPMUFVMOMX-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-1, ethyl 3-(3-benzylureido)-2,2-dimethylpropanoate (Compound V-4) (840 mg, 3.0 mmol) was reacted with lithium hydroxide monohydrate (151 mg, 3.6 mmol) to obtain the title compound (381 mg, 50.7%).
Name
ethyl 3-(3-benzylureido)-2,2-dimethylpropanoate
Quantity
840 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
151 mg
Type
reactant
Reaction Step Two
Yield
50.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]([CH3:19])([CH3:18])[C:13]([O:15]CC)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>>[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]([CH3:18])([CH3:19])[C:13]([OH:15])=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 3-(3-benzylureido)-2,2-dimethylpropanoate
Quantity
840 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(NCC(C(=O)OCC)(C)C)=O
Step Two
Name
lithium hydroxide monohydrate
Quantity
151 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NCC(C(=O)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 381 mg
YIELD: PERCENTYIELD 50.7%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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